
3-(Benzyloxy)propane-1,2-diol
Overview
Description
3-(Benzyloxy)propane-1,2-diol (CAS: 4799-67-1) is a glycerol-derived diol with a benzyl ether group at the third carbon position. Its molecular formula is C₁₀H₁₄O₃, molecular weight 182.22 g/mol, and it exists as a colorless viscous liquid or oil. The compound is structurally characterized by a propane-1,2-diol backbone substituted with a benzyloxy group at the third carbon, conferring both hydrophilic (diol) and hydrophobic (benzyl) properties. This duality makes it valuable in pharmaceutical synthesis, polymer chemistry, and as a chiral building block .
Key properties:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 3-(Benzyloxy)propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol under acidic conditions to facilitate etherification . The reaction typically proceeds as follows:
Reactants: Propane-1,2-diol and benzyl alcohol
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Refluxing the mixture to promote the formation of the ether bond
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether or amine derivatives.
Scientific Research Applications
Organic Synthesis
3-(Benzyloxy)propane-1,2-diol serves as a crucial building block in organic chemistry. Its structure allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. The compound can undergo various chemical reactions:
- Oxidation : Hydroxyl groups can be oxidized to yield carbonyl compounds.
- Reduction : It can be reduced to generate different alcohol derivatives.
- Substitution : The benzyloxy group can be replaced with other functional groups under appropriate conditions.
These reactions are essential for synthesizing complex organic molecules, making this compound valuable in research laboratories .
Pharmaceutical Applications
This compound is investigated for its potential use in drug development. It acts as an intermediate in synthesizing various pharmaceutical agents targeting specific biological pathways, particularly in oncology and neurology.
Case Study: Antiviral Agent Synthesis
The compound has been utilized in synthesizing (S)-HPMPA, a potent antiviral agent. The synthesis involves several steps, including selective tritylation and alkylation of the compound, ultimately leading to the target antiviral compound .
Anticancer Agents Development
Recent studies have explored modifications of this compound to enhance the efficacy of existing anticancer drugs or develop new therapeutic options that inhibit tumor growth more effectively .
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial and fungal growth, indicating potential use in preservatives and antimicrobial agents .
- Anti-inflammatory Effects : Derivatives may have applications in formulations aimed at reducing inflammation in skin conditions or as additives in cosmetic products .
- Cosmetic Applications : Its moisturizing properties and ability to enhance skin penetration make it an attractive ingredient for topical formulations .
Industrial Applications
In addition to its laboratory uses, this compound is utilized in industrial settings:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can undergo nucleophilic attacks, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
3-Phenoxy-1,2-propanediol (CAS: 538-43-2)
- Structure: Phenoxy group replaces benzyloxy.
- Molecular formula : C₉H₁₂O₃ (MW: 168.19 g/mol).
- Applications : Intermediate in surfactants and pharmaceuticals.
- Key difference : Reduced steric hindrance compared to benzyloxy derivatives, leading to higher solubility in polar solvents .
3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD)
- Structure : Naphthalene replaces benzyl.
- Enantioseparation efficiency : Achieves 99.5% enantiomeric excess (ee) using homochiral porous coordination cages, outperforming benzyloxy derivatives due to enhanced π-π interactions .
3-(4-(Benzyloxy)phenyl)propane-1,2-diol derivatives
- Example : 3-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)propane-1,2-diol (20a)
- Structure : Additional benzyloxy groups on the aromatic ring.
- Synthesis : Requires multi-step protection/deprotection sequences in THF/water systems, yielding 72–85% purity .
- Bioactivity : Exhibits Hsp90 inhibition, unlike simpler benzyloxy-diols, due to enhanced binding affinity from extended aromatic stacking .
Derivatives with Heteroatom Modifications
3-(p-Chlorophenoxy)propane-1,2-diol (Chlorphenesin, CAS: 104-29-4)
- Structure: Chlorine atom on the phenoxy ring.
- Applications : Antifungal agent.
- Crystallization : Forms stable crystals in calixarene-based gels, unlike 3-(benzyloxy)propane-1,2-diol, which requires specialized matrices for controlled crystallization .
3-(2-Methoxyphenoxy)propane-1,2-diol (CAS: N/A)
- Structure : Methoxy substituent on the aromatic ring.
- Synthesis : Produced via nucleophilic substitution in N-methylmorpholine-N-oxide-catalyzed reactions.
- Thermal stability : Decomposes at 220°C, lower than benzyloxy derivatives (~300°C), limiting high-temperature applications .
Chiral and Enantiomeric Variants
(R)-3-(Benzyloxy)propane-1,2-diol (CAS: 56552-80-8)
- Optical rotation : [α]²⁰D = +19.0 (MeOH) .
- Enantioseparation : Achieves 97% ee using hierarchically porous cage assemblies, comparable to naphthyl analogues .
3-(Benzhydryloxy)propane-1,2-diol (CAS: 19574-66-4)
- Structure : Diphenylmethoxy group replaces benzyloxy.
- Applications : API impurity standard; higher lipophilicity (LogP = 2.1 vs. 1.5 for benzyloxy-diol) impacts membrane permeability .
Physicochemical and Functional Comparisons
Biological Activity
3-(Benzyloxy)propane-1,2-diol, also known as (S)-(-)-3-Benzyloxy-1,2-propanediol, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- CAS Number : 17325-85-8
- Melting Point : 24-26 °C
- Boiling Point : 261 °C
- Density : Approximately 1.0966 g/cm³
- Optical Activity : [α]20/D = -5.5° (c = 20% in chloroform)
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of propanediol have been shown to possess significant antibacterial properties against various strains of bacteria. A study highlighted the effectiveness of related compounds in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of benzyloxy derivatives on cancer cell lines. For example, a comparative analysis demonstrated that certain benzyloxy compounds induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests potential applications in cancer therapy .
Enzymatic Activity Modulation
This compound has been evaluated for its role as an enzyme inhibitor. Specifically, it has shown promise in modulating the activity of various cytochrome P450 enzymes, which are crucial for drug metabolism. This property could enhance the bioavailability of co-administered drugs by inhibiting their metabolic clearance .
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The compound's mechanism was attributed to disruption of the bacterial cell wall integrity .
Case Study: Cancer Cell Apoptosis
A recent investigation into the cytotoxic effects of benzyloxy derivatives revealed that treatment with this compound led to a marked increase in apoptotic markers in MCF-7 breast cancer cells. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)propane-1,2-diol?
The compound is typically synthesized via nucleophilic substitution between benzyl alcohol derivatives and propane-1,2-diol under basic conditions. For example, benzyl bromide or benzyl chloride can react with propane-1,2-diol in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 6–12 hours, followed by purification via column chromatography (n-hexane:ethyl acetate gradients) .
Q. How is this compound characterized structurally?
Key characterization methods include:
- NMR spectroscopy : ¹H NMR (δ 3.4–4.5 ppm for benzyloxy and diol protons) and ¹³C NMR (δ 70–75 ppm for ether-linked carbons) confirm the benzyl ether linkage and diol backbone .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 213.1) .
- Infrared spectroscopy : Peaks at 3400–3500 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .
Q. What purification strategies are effective for isolating this compound?
After synthesis, the crude product is purified using flash chromatography with silica gel and gradients of n-hexane/ethyl acetate (e.g., 3:1 to 1:2 ratios). Aqueous workup (e.g., brine washing) removes unreacted starting materials, while drying over anhydrous sodium sulfate ensures solvent removal .
Q. What safety precautions are required when handling this compound?
Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential irritant vapors. Store at −20°C in airtight containers to prevent hydrolysis. Waste must be segregated and disposed via certified chemical waste services .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance nucleophilic substitution efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature control : Maintaining 70–80°C minimizes side products (e.g., elimination or over-alkylation) .
Q. What strategies resolve stereochemical challenges in derivatives of this compound?
Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol eluents) separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases can achieve >90% enantiomeric excess .
Q. How does the benzyloxy group influence polymer properties when this compound is used as a monomer?
In green polymer resins, the benzyl ether moiety enhances hydrophobicity and thermal stability (Tg increases by ~20°C compared to unsubstituted diols). However, it may reduce crosslinking efficiency due to steric hindrance, requiring co-monomers like epichlorohydrin for optimal network formation .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
Derivatives with substituted benzyl groups (e.g., brominated or methoxy variants) show antimicrobial activity by disrupting bacterial membrane integrity. In medicinal chemistry, analogues act as Hsp90 inhibitors by competitively binding to the ATP-binding pocket, as confirmed by molecular docking and surface plasmon resonance (SPR) assays .
Properties
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-67-1 | |
Record name | 3-(Benzyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Propanediol, 3-benzyloxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Benzylglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(benzyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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